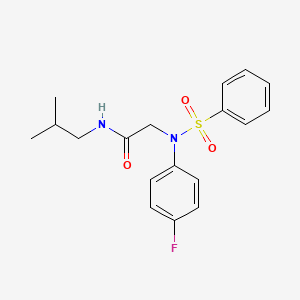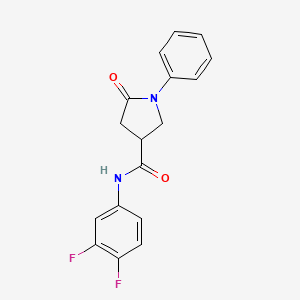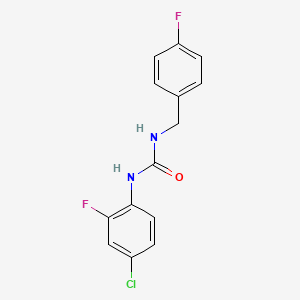
N-(2-butyl-2H-tetrazol-5-yl)-2-furamide
Descripción general
Descripción
N-(2-butyl-2H-tetrazol-5-yl)-2-furamide, also known as BU-224, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BU-224 belongs to the class of tetrazole-based compounds that have been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-furamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAB receptor. This results in an increase in GABAB receptor signaling, which leads to the observed biological effects of this compound.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. This compound has also been found to reduce anxiety and depression-like behaviors in animal models of anxiety and depression. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-butyl-2H-tetrazol-5-yl)-2-furamide in lab experiments is its high purity, which ensures reproducibility of results. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its high cost, which could make it prohibitive for some research groups.
Direcciones Futuras
There are several future directions for research on N-(2-butyl-2H-tetrazol-5-yl)-2-furamide. One area of research could be to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on different signaling pathways and identifying the specific GABAB receptor subtypes that are modulated by this compound. Another area of research could be to investigate the potential therapeutic applications of this compound in different disease models. This could involve studying the effects of this compound in animal models of neurodegenerative diseases, pain, and anxiety. Finally, future research could focus on developing more potent and selective this compound analogs that could have even greater therapeutic potential.
In conclusion, this compound is a novel compound that has potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. This compound acts as a positive allosteric modulator of the GABAB receptor, which leads to an increase in GABAB receptor signaling. Although there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound that could lead to the development of new treatments for a range of diseases.
Aplicaciones Científicas De Investigación
N-(2-butyl-2H-tetrazol-5-yl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. This compound has also been shown to have neuroprotective properties and could be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(2-butyltetrazol-5-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-2-3-6-15-13-10(12-14-15)11-9(16)8-5-4-7-17-8/h4-5,7H,2-3,6H2,1H3,(H,11,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBVNHWYAMIVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4677519.png)
![N-(4-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4677525.png)

![3-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4677529.png)
![N-{3-chloro-4-[(4-nitrobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4677540.png)
![2,4-dichloro-N-[4-(N-{[2-(4-chlorophenyl)-8-methyl-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B4677566.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-2-morpholin-4-ylethanamine dihydrochloride](/img/structure/B4677586.png)

![3-[(2,6-dimethyl-4-pyrimidinyl)amino]-4-methylbenzoic acid hydrochloride](/img/structure/B4677596.png)

![2-(2-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B4677619.png)

![1-(1-adamantyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4677625.png)